molecular formula C16H13N3 B1624719 2-Amino-3,5-diphenylpyrazine CAS No. 41270-70-6

2-Amino-3,5-diphenylpyrazine

Cat. No. B1624719
CAS RN: 41270-70-6
M. Wt: 247.29 g/mol
InChI Key: SPFKFJFNQTWPHI-UHFFFAOYSA-N
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Description

2-Amino-3,5-diphenylpyrazine is a chemical compound with the molecular formula C16H13N3. It has a molecular weight of 247.29452 . This compound belongs to the class of organic compounds known as diphenylpyrazines .


Molecular Structure Analysis

The InChI Key for 2-Amino-3,5-diphenylpyrazine is SPFKFJFNQTWPHI-UHFFFAOYSA-N . The canonical SMILES representation is C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC=CC=C3)N .


Physical And Chemical Properties Analysis

The boiling point of 2-Amino-3,5-diphenylpyrazine is predicted to be 407.6±40.0 °C. Its density is predicted to be 1.184±0.06 g/cm3. The pKa value is predicted to be 2.85±0.10 .

Scientific Research Applications

Synthesis and Chemical Transformations

2-Amino-3,5-diphenylpyrazine and its derivatives have been a subject of interest in the field of organic chemistry due to their potential applications in various areas. One study focuses on the synthesis of 2,6-Dihydroxy-3,5-diphenylpyrazine, which is prepared by treating 1-hydroxy-3,5-diphenylpyrazin-2-one with a mixture of acetic anhydride and acetic acid, followed by deacetylation (Cheeseman & Godwin, 1971). This demonstrates the compound’s utility in organic synthesis and potential for creating a variety of chemical structures.

Medical and Pharmacological Research

In the realm of pharmacology, diphenylpyrazine derivatives have been synthesized and evaluated for their potential medical applications. For instance, 2-amino-5,6-diphenylpyrazine derivatives have shown potent inhibition of platelet aggregation, indicating their potential for the treatment of various vascular diseases (Asaki et al., 2007). This highlights the compound's significance in developing new therapeutic agents.

Development of Prodrugs

2-Amino-3,5-diphenylpyrazine derivatives have also been utilized in the development of prodrugs. A novel diphenylpyrazine derivative, 2-{4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide (NS-304), has been synthesized as a prodrug of an active form for treating various vascular disorders (Kuwano et al., 2007). This illustrates the compound's role in enhancing the pharmacological profile of therapeutic agents.

Heterocyclic Chemistry

2-Amino-3,5-diphenylpyrazine has been a key subject in studies related to heterocyclic chemistry. Research on the interaction of various amino compounds with heterocyclic halogeno compounds, including derivatives of 2-Amino-3,5-diphenylpyrazine, has contributed to understanding the complex chemical behaviors of these compounds (Lont & Plas, 2010). This knowledge is essential for the design and synthesis of new heterocyclic compounds with potential applications in various fields.

Future Directions

Pyrazines, including 2-Amino-3,5-diphenylpyrazine, are an important class of pharmacophores due to their versatility in pharmacological activity. They are widely distributed in plants and animals and are used in various industries, including perfumeries, food, and pharmaceuticals. Due to the diverse biological activities of pyrazine-based drugs, there has been a rise in investigations of pyrazine-containing candidates . Future research may focus on exploring their synthetic pathways and biological activities further.

properties

IUPAC Name

3,5-diphenylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c17-16-15(13-9-5-2-6-10-13)19-14(11-18-16)12-7-3-1-4-8-12/h1-11H,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFKFJFNQTWPHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436550
Record name 2-Amino-3,5-diphenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,5-diphenylpyrazine

CAS RN

41270-70-6
Record name 3,5-Diphenyl-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41270-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3,5-diphenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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